6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole
Overview
Description
6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 6-position and a trifluoromethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.
Bromination: The benzimidazole core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and greener solvents to minimize waste and improve yield.
Types of Reactions:
Substitution Reactions: The bromine atom at the 6-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The benzimidazole core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The trifluoromethoxy group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Material Science: The compound is investigated for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively bind to its targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
6-Bromo-1H-benzimidazole: Lacks the trifluoromethoxy group, resulting in different physicochemical properties and biological activities.
4-(Trifluoromethoxy)-1H-benzimidazole:
6-Chloro-4-(trifluoromethoxy)-1H-benzimidazole: Substitution of bromine with chlorine alters the compound’s reactivity and interaction with biological targets.
Uniqueness: 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole is unique due to the combined presence of both bromine and trifluoromethoxy groups, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
6-bromo-4-(trifluoromethoxy)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2O/c9-4-1-5-7(14-3-13-5)6(2-4)15-8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGMYRFVVXRNFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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